molecular formula C56H46Si2 B6310160 1,2-Bis[bis(fluoren-9-yl)methylsilyl]ethane CAS No. 1858241-57-2

1,2-Bis[bis(fluoren-9-yl)methylsilyl]ethane

Cat. No. B6310160
CAS RN: 1858241-57-2
M. Wt: 775.1 g/mol
InChI Key: MQFOKVLMFJDLDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Bis[bis(fluoren-9-yl)methylsilyl]ethane, otherwise known as 1,2-bis(fluoren-9-ylmethylsilylethane, is a silyl ether compound that is used in a variety of synthetic organic and inorganic chemistry applications. It is a colorless, odorless, and flammable liquid at room temperature, and has a boiling point of 169-170°C. In organic synthesis, 1,2-bis[bis(fluoren-9-yl)methylsilyl]ethane is primarily used as a protecting group for alcohols, as well as a reagent in the synthesis of various organic compounds.

Mechanism of Action

1,2-Bis[bis(fluoren-9-yl)methylsilyl]ethane reacts with alcohols to form silyl ethers. The reaction occurs through a nucleophilic substitution mechanism, wherein the silylating agent acts as a nucleophile, displacing the leaving group (typically a halide) from the alcohol. The resulting silyl ether is then isolated by simple distillation.
Biochemical and Physiological Effects
1,2-Bis[bis(fluoren-9-yl)methylsilyl]ethane is not known to have any significant biochemical or physiological effects. It is generally regarded as an inert compound, and is not known to be toxic or hazardous.

Advantages and Limitations for Lab Experiments

1,2-Bis[bis(fluoren-9-yl)methylsilyl]ethane has several advantages for laboratory experiments. It is a relatively inexpensive reagent, and can be used in a wide variety of synthetic organic and inorganic chemistry applications. In addition, the reaction is relatively fast, and the product can be easily isolated by simple distillation.
The main limitation of 1,2-bis[bis(fluoren-9-yl)methylsilyl]ethane is that it is a flammable liquid, and must be handled with care. In addition, the reaction is sensitive to moisture, and must be performed in an inert solvent.

Future Directions

1,2-Bis[bis(fluoren-9-yl)methylsilyl]ethane has potential for use in a variety of future applications. It could be used as a protecting group for alcohols in the synthesis of complex organic molecules. In addition, it could be used as a reagent in the synthesis of various pharmaceuticals, such as antimalarials, anti-inflammatory agents, and anti-tumor drugs. Furthermore, it could be used as a reagent in the synthesis of various organometallic complexes and polymers. Finally, it could be used in the synthesis of various heterocyclic compounds.

Synthesis Methods

1,2-Bis[bis(fluoren-9-yl)methylsilyl]ethane can be synthesized from 1,2-bis[bis(fluoren-9-yl)methyl]ethane and a silylating agent such as trimethylsilyl chloride. The reaction occurs in an inert solvent, such as dichloromethane, and is heated to a temperature of around 60-70°C. The reaction is typically complete within a few hours, and the product can be isolated by simple distillation.

Scientific Research Applications

1,2-Bis[bis(fluoren-9-yl)methylsilyl]ethane is a useful reagent in the synthesis of various organic and inorganic compounds, such as heterocyclic compounds, polymers, and organometallic complexes. It is also used as a protecting group for alcohols, as well as a reagent in the synthesis of various organic compounds. In addition, 1,2-bis[bis(fluoren-9-yl)methylsilyl]ethane has been used in the synthesis of various pharmaceuticals, including antimalarials, anti-inflammatory agents, and anti-tumor drugs.

properties

IUPAC Name

2-[bis(9H-fluoren-9-yl)-methylsilyl]ethyl-bis(9H-fluoren-9-yl)-methylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H46Si2/c1-57(53-45-27-11-3-19-37(45)38-20-4-12-28-46(38)53,54-47-29-13-5-21-39(47)40-22-6-14-30-48(40)54)35-36-58(2,55-49-31-15-7-23-41(49)42-24-8-16-32-50(42)55)56-51-33-17-9-25-43(51)44-26-10-18-34-52(44)56/h3-34,53-56H,35-36H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFOKVLMFJDLDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](CC[Si](C)(C1C2=CC=CC=C2C3=CC=CC=C13)C4C5=CC=CC=C5C6=CC=CC=C46)(C7C8=CC=CC=C8C9=CC=CC=C79)C1C2=CC=CC=C2C2=CC=CC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H46Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

775.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis[bis(fluoren-9-yl)methylsilyl]ethane

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